molecular formula C7H12O3 B6235044 methyl 4-methoxy-2-methylidenebutanoate CAS No. 1896503-13-1

methyl 4-methoxy-2-methylidenebutanoate

Cat. No.: B6235044
CAS No.: 1896503-13-1
M. Wt: 144.17 g/mol
InChI Key: BRJJKSODKAGEIA-UHFFFAOYSA-N
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Description

Methyl 4-methoxy-2-methylidenebutanoate: is an organic compound with the molecular formula C7H12O3 . It is a colorless liquid that is soluble in water, ethanol, ether, acetone, and other organic solvents. This compound is primarily used in organic synthesis and various industrial applications.

Synthetic Routes and Reaction Conditions:

  • Esterification Reaction: this compound can be synthesized through the esterification of 4-methoxy-2-methylidenebutanoic acid with methanol in the presence of an acid catalyst.

  • Knoevenagel Condensation: Another method involves the Knoevenagel condensation of 4-methoxy-2-methylpropenal with malonic acid methyl ester in the presence of a base such as piperidine.

Industrial Production Methods: The industrial production of this compound typically involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as distillation to remove impurities.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation to form 4-methoxy-2-methylidenebutanoic acid.

  • Reduction: Reduction reactions can convert the compound to its corresponding alcohol or aldehyde derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: 4-Methoxy-2-methylidenebutanoic acid

  • Reduction: Corresponding alcohols or aldehydes

  • Substitution: Various derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry: Methyl 4-methoxy-2-methylidenebutanoate is used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and kinetics.

Biology: The compound has been investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore the use of this compound in drug development, particularly in the design of new therapeutic agents.

Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which methyl 4-methoxy-2-methylidenebutanoate exerts its effects depends on the specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The exact molecular targets and pathways involved can vary based on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

  • Methyl 4-methoxy-2-methyl-2-butanethiol

  • 4-Hydroxy-4-methyl-2-pentanone

  • 4-Methoxy-2-methyl-2-butanethiol

Uniqueness: Methyl 4-methoxy-2-methylidenebutanoate is unique in its structure and reactivity compared to these similar compounds. Its methoxy group and methylidene moiety contribute to its distinct chemical properties and applications.

Properties

CAS No.

1896503-13-1

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

methyl 4-methoxy-2-methylidenebutanoate

InChI

InChI=1S/C7H12O3/c1-6(4-5-9-2)7(8)10-3/h1,4-5H2,2-3H3

InChI Key

BRJJKSODKAGEIA-UHFFFAOYSA-N

Canonical SMILES

COCCC(=C)C(=O)OC

Purity

95

Origin of Product

United States

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